N-benzyl-4-iodo-3-methoxybenzenesulfonamide
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Overview
Description
N-benzyl-4-iodo-3-methoxybenzenesulfonamide is a compound belonging to the class of sulfonamides. Sulfonamides are characterized by a sulfur atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom (sulfonyl group). This compound is known for its diverse biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-iodo-3-methoxybenzenesulfonamide typically involves the iodination of a methoxybenzenesulfonamide derivative followed by benzylation. The reaction conditions often include the use of iodine and a suitable oxidizing agent for the iodination step, and benzyl chloride in the presence of a base for the benzylation step .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-iodo-3-methoxybenzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to a hydroxyl group, and the sulfonamide group can be reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can yield hydroxylated or deoxygenated derivatives .
Scientific Research Applications
N-benzyl-4-iodo-3-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-4-iodo-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzyme function.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-3-iodo-4-methoxybenzenesulfonamide
- N-benzyl-4-chloro-3-methoxybenzenesulfonamide
- N-benzyl-4-bromo-3-methoxybenzenesulfonamide
Uniqueness
N-benzyl-4-iodo-3-methoxybenzenesulfonamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its chloro or bromo analogs.
Properties
IUPAC Name |
N-benzyl-4-iodo-3-methoxybenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14INO3S/c1-19-14-9-12(7-8-13(14)15)20(17,18)16-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FINMPOVRDGPYLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14INO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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